molecular formula C10H14N6 B5777173 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No.: B5777173
M. Wt: 218.26 g/mol
InChI Key: SHDOIZICNKRVRA-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine is a heterocyclic compound that features both pyrazole and triazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrazole and triazine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable triazine derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethyl-1H-pyrazole reacts with 2-chloro-4,6-dimethyl-1,3,5-triazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, solvent recovery and recycling systems may be implemented to reduce waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The triazine ring may interact with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. These interactions can result in the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the triazine moiety.

    2-Chloro-4,6-dimethyl-1,3,5-triazine: A triazine derivative used as a precursor in the synthesis of the target compound.

Uniqueness

The combination of pyrazole and triazine rings in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine imparts unique chemical and biological properties that are not observed in the individual components. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-6-5-7(2)16(15-6)10-13-8(3)12-9(11-4)14-10/h5H,1-4H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOIZICNKRVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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